molecular formula C16H16ClN3O B11664520 2-[3-(2-chlorobenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]ethanol

2-[3-(2-chlorobenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]ethanol

Cat. No.: B11664520
M. Wt: 301.77 g/mol
InChI Key: STBXFLJJXKRCBJ-UHFFFAOYSA-N
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Description

2-{3-[(2-CHLOROPHENYL)METHYL]-2-IMINO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL}ETHAN-1-OL is a complex organic compound that belongs to the benzodiazole family This compound is characterized by its unique structure, which includes a chlorophenyl group, a benzodiazole ring, and an ethan-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(2-CHLOROPHENYL)METHYL]-2-IMINO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL}ETHAN-1-OL typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzodiazole Ring: The initial step involves the cyclization of an appropriate precursor to form the benzodiazole ring. This can be achieved through the reaction of o-phenylenediamine with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction. This step often requires the use of a chlorophenyl halide and a strong base to facilitate the substitution.

    Formation of the Ethan-1-ol Moiety: The final step involves the addition of the ethan-1-ol group to the benzodiazole ring. This can be achieved through a variety of methods, including reduction of an ester or aldehyde precursor.

Industrial Production Methods

In an industrial setting, the production of 2-{3-[(2-CHLOROPHENYL)METHYL]-2-IMINO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL}ETHAN-1-OL may involve optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethan-1-ol moiety, to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can be employed to modify the imino group, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often require strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethan-1-ol moiety can yield aldehydes or carboxylic acids, while reduction of the imino group can produce amines.

Scientific Research Applications

Chemistry

In chemistry, 2-{3-[(2-CHLOROPHENYL)METHYL]-2-IMINO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL}ETHAN-1-OL is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it a valuable tool for investigating biological pathways and mechanisms.

Medicine

In the medical field, 2-{3-[(2-CHLOROPHENYL)METHYL]-2-IMINO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL}ETHAN-1-OL is being explored for its potential therapeutic applications. Preliminary studies suggest that it may have activity against certain diseases, although further research is needed to confirm its efficacy and safety.

Industry

Industrially, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in areas such as catalysis, polymer science, and materials engineering.

Mechanism of Action

The mechanism of action of 2-{3-[(2-CHLOROPHENYL)METHYL]-2-IMINO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL}ETHAN-1-OL involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular function and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-{3-[(2-BROMOPHENYL)METHYL]-2-IMINO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL}ETHAN-1-OL
  • 2-{3-[(2-FLUOROPHENYL)METHYL]-2-IMINO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL}ETHAN-1-OL
  • 2-{3-[(2-METHYLPHENYL)METHYL]-2-IMINO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL}ETHAN-1-OL

Uniqueness

What sets 2-{3-[(2-CHLOROPHENYL)METHYL]-2-IMINO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL}ETHAN-1-OL apart from similar compounds is its specific substitution pattern and the presence of the chlorophenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H16ClN3O

Molecular Weight

301.77 g/mol

IUPAC Name

2-[3-[(2-chlorophenyl)methyl]-2-iminobenzimidazol-1-yl]ethanol

InChI

InChI=1S/C16H16ClN3O/c17-13-6-2-1-5-12(13)11-20-15-8-4-3-7-14(15)19(9-10-21)16(20)18/h1-8,18,21H,9-11H2

InChI Key

STBXFLJJXKRCBJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN2C3=CC=CC=C3N(C2=N)CCO)Cl

Origin of Product

United States

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